Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate
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Overview
Description
Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties Thiazole derivatives are known to interact with various targets depending on their substituents .
Mode of Action
Thiazole derivatives are known to display diverse coordination modes due to the presence of n, o coordination atoms . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity .
Result of Action
Thiazole derivatives are known to induce various biological effects depending on their biological activity .
Action Environment
The physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
Ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound can act as a ligand, binding to metal ions and forming coordination complexes . This interaction can modulate the activity of metalloenzymes, which are crucial in numerous biochemical pathways. Additionally, the compound’s fluorophenyl group can engage in hydrophobic interactions with protein pockets, affecting protein folding and stability.
Cellular Effects
Ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to alterations in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can affect cellular metabolism, potentially altering the levels of key metabolites and energy production.
Molecular Mechanism
The molecular mechanism of ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves several binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity . Additionally, the fluorophenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, affecting protein structure and function. These interactions can lead to enzyme inhibition or activation, resulting in changes in biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time . These degradation processes can lead to the formation of metabolites with different biochemical properties, potentially affecting cellular functions in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
Ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.
Transport and Distribution
The transport and distribution of ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications, which direct the compound to specific organelles. The subcellular localization can influence the compound’s activity and function, affecting its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Acetylation: The acetylation of the amine group is achieved using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorophenyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety
Uniqueness
Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(4-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-2-21-14(20)8-12-9-22-15(17-12)18-13(19)7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURJPSSBSOWZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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